molecular formula C17H20N4O2 B2929747 3-(4-methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2176069-70-6

3-(4-methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2929747
CAS No.: 2176069-70-6
M. Wt: 312.373
InChI Key: YGZUUJNAZPHVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a methoxyphenyl group, a pyrimidinylamino group, and an azetidinyl group

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-15-6-3-13(4-7-15)5-8-16(22)21-11-14(12-21)20-17-18-9-2-10-19-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZUUJNAZPHVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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